molecular formula C13H12N4O B12913895 6-Amino-5-(1H-indol-3-yl)-2-methylpyrimidin-4(1H)-one CAS No. 61934-39-2

6-Amino-5-(1H-indol-3-yl)-2-methylpyrimidin-4(1H)-one

Cat. No.: B12913895
CAS No.: 61934-39-2
M. Wt: 240.26 g/mol
InChI Key: HNHUDAJHOZUVPB-UHFFFAOYSA-N
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Description

6-Amino-5-(1H-indol-3-yl)-2-methylpyrimidin-4(1H)-one is a heterocyclic compound that features both indole and pyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(1H-indol-3-yl)-2-methylpyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(1H-indol-3-yl)-2-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkyl derivatives.

Scientific Research Applications

6-Amino-5-(1H-indol-3-yl)-2-methylpyrimidin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-5-(1H-indol-3-yl)-2-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-1H-indol-6-amine
  • 5-Fluoro-1H-indol-6-amine
  • tert-Butyl carbamate

Uniqueness

6-Amino-5-(1H-indol-3-yl)-2-methylpyrimidin-4(1H)-one is unique due to its dual indole and pyrimidine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

61934-39-2

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

4-amino-5-(1H-indol-3-yl)-2-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H12N4O/c1-7-16-12(14)11(13(18)17-7)9-6-15-10-5-3-2-4-8(9)10/h2-6,15H,1H3,(H3,14,16,17,18)

InChI Key

HNHUDAJHOZUVPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=O)N1)C2=CNC3=CC=CC=C32)N

Origin of Product

United States

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